molecular formula C14H18N2O B13016047 6-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one

6-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13016047
M. Wt: 230.31 g/mol
InChI Key: MCXXIUKLUGEXHI-UHFFFAOYSA-N
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Description

6-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with a piperidine ring attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for producing the compound in large quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-4-yl)-1H-benzimidazole: This compound shares a similar piperidine ring but has a benzimidazole core.

    N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide: This compound features a piperidine ring and a pyrazole core.

Uniqueness

6-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to its quinoline core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-4-2-12-9-11(1-3-13(12)16-14)10-5-7-15-8-6-10/h1,3,9-10,15H,2,4-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXXIUKLUGEXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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